2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol
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Overview
Description
2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target . They are known to interact with their targets, leading to changes that can have therapeutic effects
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets . They have been found to possess a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific targets and mode of action. Indole derivatives have been found to have a broad spectrum of biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Alkylation: The chlorinated indole is then alkylated with an appropriate alkylating agent, such as bromoethanol, in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogen-substituted indole derivative.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Chloroindole: Lacks the ethanolamine group, making it less versatile in terms of biological activity.
2-[(1H-Indol-2-ylmethyl)-amino]-ethanol: Lacks the chloro group, which may affect its binding affinity and specificity.
2-[(3-Bromo-1H-indol-2-ylmethyl)-amino]-ethanol: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and biological activity.
Uniqueness
2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol is unique due to the presence of both the chloro group and the ethanolamine moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.
Properties
IUPAC Name |
2-[(3-chloro-1H-indol-2-yl)methylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-11-8-3-1-2-4-9(8)14-10(11)7-13-5-6-15/h1-4,13-15H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKGKSKEDQMLFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)CNCCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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